Red-Shifted Absorption and Enhanced Stokes Shift vs. Indolopyridine Analogues in BODIPY-Type Complexes
When utilized as a ligand for boron chelation, 3-(1H-pyrrol-2-yl)quinoline forms complexes that exhibit longer wavelength absorption maxima compared to a previously reported indolopyridine-BPh2 analogue, as predicted by DFT calculations [1]. This structural feature is crucial for applications requiring deep-red emission. In the resulting BPh2 complex, a very broad, long-wavelength emission (λemmax = 715 nm, MeCN) and a remarkably large pseudo-Stokes' shift of 7753 cm⁻¹ were observed, outperforming many standard BODIPY dyes [1].
| Evidence Dimension | Photophysical properties of the BPh2 chelate |
|---|---|
| Target Compound Data | λemmax = 715 nm; Pseudo-Stokes' shift = 7753 cm⁻¹ |
| Comparator Or Baseline | Indolopyridine-BPh2 analogue; λabsmax blue-shifted relative to the pyrrolylquinoline complex |
| Quantified Difference | Longer λabsmax and a large 7753 cm⁻¹ Stokes' shift for the target compound's complex |
| Conditions | Measured in acetonitrile (MeCN) at room temperature |
Why This Matters
A large Stokes' shift (>150 nm) minimizes self-quenching, making this scaffold ideal for developing high-sensitivity fluorescent sensors and imaging agents.
- [1] Alsimaree, A. A. et al. (2021). Pyrrolylquinoline-BF2 and BPh2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties. *Crystals*, 11(9), 1103. View Source
